tert-Butyl 2-chloropropanoate
CAS No.:
Cat. No.: VC3982346
Molecular Formula: C7H13ClO2
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13ClO2 |
---|---|
Molecular Weight | 164.63 g/mol |
IUPAC Name | tert-butyl 2-chloropropanoate |
Standard InChI | InChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3 |
Standard InChI Key | YXYWJZNXZGYLNO-UHFFFAOYSA-N |
SMILES | CC(C(=O)OC(C)(C)C)Cl |
Canonical SMILES | CC(C(=O)OC(C)(C)C)Cl |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
tert-Butyl 2-chloropropanoate consists of a propanoate backbone with a chlorine atom at the second carbon and a tert-butyl ester group at the carbonyl position. The IUPAC name is tert-butyl 2-chloropropanoate, and its isomeric SMILES representation is CC(C(=O)OC(C)(C)C)Cl
. The stereochemistry of the compound can vary depending on the synthesis route; for example, the (S)-enantiomer (CAS 55710-80-0) is synthesized using enantiomerically pure starting materials like (S)-2-chloropropanoic acid .
Table 1: Structural and Stereochemical Data
Synthesis and Manufacturing Methods
Esterification of 2-Chloropropanoic Acid
The primary synthesis route involves the esterification of 2-chloropropanoic acid with tert-butanol. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to accelerate the reaction. For enantiomerically pure (S)-tert-butyl 2-chloropropanoate, (S)-2-chloropropanoic acid is first synthesized via diazotization of (S)-alanine in hydrochloric acid, followed by esterification .
Reaction Scheme:
Table 2: Synthesis Conditions and Yields
Starting Material | Catalyst | Temperature | Yield (%) | Optical Purity (ee) | Source |
---|---|---|---|---|---|
(S)-2-Chloropropanoic Acid | H₂SO₄ | Reflux | 64–89 | 95.6–98.3 | |
Racemic 2-Chloropropanoic Acid | p-TsOH | 80°C | 70–85 | N/A |
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and scalability. Continuous-flow reactors and molecular sieves to remove water are often employed to enhance yields.
Physical and Chemical Properties
Thermodynamic Parameters
The compound exhibits a boiling point of 52–53°C at 12 Torr and a density of 1.032 g/cm³ . Its low volatility and high stability under neutral conditions make it suitable for long-term storage.
Table 3: Physical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 52–53°C (12 Torr) | |
Density | 1.032 g/cm³ | |
Refractive Index | 1.420–1.425 | |
Solubility | Miscible in organic solvents (e.g., ether, DCM) |
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).
-
NMR: δ 1.45 ppm (s, 9H, tert-butyl), δ 4.35 ppm (q, 1H, CHCl), δ 1.60 ppm (d, 3H, CH₃).
Reactivity and Functional Transformations
Hydrolysis and Protecting Group Utility
The tert-butyl ester group is hydrolyzed under acidic conditions (e.g., HCl in dioxane) to yield 2-chloropropanoic acid, making it a valuable protecting group in peptide synthesis.
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) to form derivatives like 2-aminopropanoates.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing β-amino acids and protease inhibitors. For example, it facilitates the preparation of telaprevir precursors by enabling stereocontrol at the β-carbon.
Agrochemicals
Its derivatives are employed in herbicides and fungicides, leveraging the chlorine atom’s bioactivity.
Table 4: Industrial Applications
Application | Example Product | Role of tert-Butyl 2-Chloropropanoate | Source |
---|---|---|---|
Pharmaceuticals | Telaprevir | Chiral intermediate | |
Agrochemicals | Chlorophenoxy herbicides | Bioactive scaffold |
Comparison with Structural Analogs
Halogen-Substituted Variants
-
tert-Butyl 2-Bromopropanoate: Higher reactivity in SN2 reactions due to bromine’s superior leaving group ability.
-
tert-Butyl 3-Chloropropanoate: Altered regiochemistry reduces steric hindrance, increasing enzymatic susceptibility .
Table 5: Halogen Analog Comparison
Compound | Boiling Point (°C) | Density (g/cm³) | Reactivity (SN2) | Source |
---|---|---|---|---|
tert-Butyl 2-Chloropropanoate | 52–53 (12 Torr) | 1.032 | Moderate | |
tert-Butyl 2-Bromopropanoate | 68–70 (15 Torr) | 1.198 | High |
Recent Advances and Research Directions
Recent studies focus on enantioselective synthesis using chiral catalysts and green chemistry approaches. For instance, enzyme-mediated esterification has achieved 99% ee with reduced waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume